Bromo-p-tolyl-acetic acid methyl ester

Description

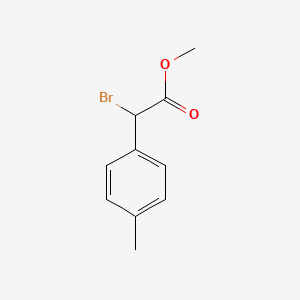

Bromo-p-tolyl-acetic acid methyl ester (CAS: 66505-09-7), systematically named methyl 2-(4-(bromomethyl)phenyl)acetate, is an aromatic ester with the molecular formula C₁₀H₁₁BrO₂ (molar mass: 243.10 g/mol) . Its structure comprises a para-bromomethyl-substituted phenyl ring attached to an acetic acid methyl ester group (Fig. 1). This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and organic chemistry due to its reactive bromomethyl group, which facilitates alkylation and cross-coupling reactions .

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

methyl 2-bromo-2-(4-methylphenyl)acetate |

InChI |

InChI=1S/C10H11BrO2/c1-7-3-5-8(6-4-7)9(11)10(12)13-2/h3-6,9H,1-2H3 |

InChI Key |

FCYCFLODHZGXDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromo-p-tolyl-acetic acid methyl ester can be synthesized through several methods. One common method involves the bromination of methyl 2-(p-tolyl)acetate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the alpha position.

Industrial Production Methods: Industrial production of methyl 2-bromo-2-(p-tolyl)acetate often involves large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, concentration, and reaction time, resulting in high yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in industrial production.

Chemical Reactions Analysis

Types of Reactions: Bromo-p-tolyl-acetic acid methyl ester undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine, thiol, or alkoxide, leading to the formation of new carbon-nucleophile bonds.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Elimination Reactions: Strong bases like potassium tert-butoxide in solvents such as tetrahydrofuran (THF).

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like ethanol or toluene.

Major Products:

Nucleophilic Substitution: Formation of substituted esters, amides, or thioesters.

Elimination Reactions: Formation of alkenes.

Coupling Reactions: Formation of biaryl compounds or other coupled products.

Scientific Research Applications

Bromo-p-tolyl-acetic acid methyl ester has several applications in scientific research, including:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.

Medicinal Chemistry: The compound is utilized in the development of new drug candidates, particularly in the synthesis of molecules with potential therapeutic properties.

Material Science: It is employed in the preparation of advanced materials, such as polymers and dendrimers, which have applications in nanotechnology and electronics.

Biological Studies: The compound is used in biochemical research to study enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of methyl 2-bromo-2-(p-tolyl)acetate involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom makes the alpha carbon highly susceptible to nucleophilic attack, facilitating various substitution and coupling reactions. In biological systems, the compound can modify proteins and enzymes by alkylating nucleophilic residues such as cysteine or histidine, affecting their function and activity.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of this compound and Analogues

Substituent Position and Reactivity

- This compound (para-bromomethyl) exhibits higher reactivity in nucleophilic substitutions compared to methyl 2-(4-bromophenyl)acetate (para-bromo) due to the bromomethyl group's mobility . The latter lacks the methyl bridge, reducing its utility in alkylation.

- 4-Bromo-α,α-dimethyl-benzeneacetic acid methyl ester introduces steric hindrance via α-methyl groups, which slows reaction kinetics but enhances selectivity in chiral synthesis .

Functional Group Variations

- Ethyl 2-(5-bromo-2,3-dioxoindolin-1-yl)acetate incorporates a bicyclic indole-dione moiety, broadening its application in anticancer drug discovery. Its bromine atom enhances binding to biomolecular targets .

- (4-Bromo-imidazol-1-yl)-acetic acid tert-butyl ester replaces the phenyl ring with an imidazole heterocycle, improving solubility in polar solvents. The tert-butyl ester group increases metabolic stability .

Fatty Acid Methyl Esters (Contextual Contrast)

These are primarily used in lipidomics (GC-MS analysis) and biodiesel production, unlike brominated aromatic esters, which serve synthetic purposes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.